2-Phenoxy-4-nitro-benzophenone
Description
Properties
CAS No. |
1330277-49-0 |
|---|---|
Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.316 |
IUPAC Name |
(4-nitro-2-phenoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H13NO4/c21-19(14-7-3-1-4-8-14)17-12-11-15(20(22)23)13-18(17)24-16-9-5-2-6-10-16/h1-13H |
InChI Key |
QXRROUXILAFNBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 |
Synonyms |
[2-Phenoxy-4-nitrophenyl]phenyl-methanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzophenone Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 2-Phenoxy-4-nitro-benzophenone and related compounds:
Key Research Findings and Trends
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance thermal stability and polarity, while electron-donating groups (e.g., -OPh, -OH) improve solubility and biological interactions .
- Isotopic Labeling: Deuterated and ¹³C-labeled analogs of this compound (e.g., PA STI 072620) are critical for pharmacokinetic and metabolic studies .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Phenoxy-4-nitro-benzophenone, and how can purity be validated?
- Methodology : Synthesis typically involves nitration of a precursor (e.g., 2-phenoxybenzophenone) using nitric acid in a controlled acidic medium. Reflux conditions (e.g., ethanolic solutions with catalytic acetic acid) are critical to ensure regioselectivity at the 4-position . Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity. Validate purity using melting point analysis (163–164°C range for analogous benzophenones) and HPLC with UV detection (λ ~254 nm) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group deshielding aromatic protons). Compare with computed spectra using tools like PubChem’s InChIKey .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- UV/Vis : Monitor λmax shifts caused by nitro group conjugation (e.g., ~300–350 nm for nitroaromatics) .
Q. What are the recommended storage conditions to preserve this compound’s stability?
- Methodology : Store in sealed amber glass containers under inert gas (N2) to prevent photodegradation and hydrolysis. Maintain temperatures ≤4°C in a dry environment, as nitro groups are sensitive to moisture and heat . Regularly test stability via TLC or HPLC to detect degradation products (e.g., nitro reduction to amines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for nitro-substituted benzophenone derivatives?
- Methodology : Discrepancies in NMR/IR data may arise from tautomerism or impurity interference. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Computational modeling (DFT calculations) can predict vibrational frequencies and chemical shifts for comparison . For mass spectrometry conflicts, employ tandem MS (MS/MS) to differentiate isobaric fragments .
Q. What strategies optimize the regioselectivity of nitration in benzophenone derivatives?
- Methodology :
- Directed Nitration : Introduce electron-donating groups (e.g., phenoxy) ortho/para to the target site to direct nitration .
- Solvent Effects : Use polar aprotic solvents (e.g., CH3CN) to enhance electrophilic nitronium ion (NO2⁺) activity.
- Catalysis : Lewis acids (e.g., FeCl3) can improve yield and selectivity. Monitor reaction progression via in-situ IR to detect NO2 stretching (~1520 cm⁻¹) .
Q. How can the electronic effects of the nitro group on benzophenone reactivity be systematically studied?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials of the nitro group (e.g., in DMF with TBAP electrolyte). Compare with computational HOMO/LUMO energies .
- Substituent Variation : Synthesize analogs (e.g., 4-CN, 4-SO3H) and correlate Hammett σ values with reaction rates (e.g., SNAr substitutions) .
Q. What advanced techniques identify photodegradation pathways of this compound?
- Methodology :
- LC-HRMS : Track degradation products (e.g., nitroso or hydroxylamine intermediates) under UV irradiation (λ = 365 nm).
- EPR Spectroscopy : Detect free radicals generated during photolysis using spin-trapping agents (e.g., DMPO) .
- Computational Modeling : Simulate UV absorption spectra (TD-DFT) to predict degradation susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
